molecular formula C15H24N2O2 B13491331 Tert-butyl 4-(but-3-en-1-yl)-4-cyanopiperidine-1-carboxylate

Tert-butyl 4-(but-3-en-1-yl)-4-cyanopiperidine-1-carboxylate

Cat. No.: B13491331
M. Wt: 264.36 g/mol
InChI Key: BHBUFHKMYHOLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(but-3-en-1-yl)-4-cyanopiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a but-3-en-1-yl group, and a cyano group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(but-3-en-1-yl)-4-cyanopiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the But-3-en-1-yl Group: The but-3-en-1-yl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.

    Addition of the Cyano Group: The cyano group can be added through a nucleophilic addition reaction using a cyanide source.

    Protection with Tert-butyl Group: The tert-butyl group is introduced through a protection reaction using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(but-3-en-1-yl)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(but-3-en-1-yl)-4-cyanopiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(but-3-en-1-yl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(but-3-en-1-yl)-4-hydroxypiperidine-1-carboxylate
  • Tert-butyl 4-(but-3-en-1-yl)-4-methylpiperidine-1-carboxylate
  • Tert-butyl 4-(but-3-en-1-yl)-4-aminopiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(but-3-en-1-yl)-4-cyanopiperidine-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl 4-but-3-enyl-4-cyanopiperidine-1-carboxylate

InChI

InChI=1S/C15H24N2O2/c1-5-6-7-15(12-16)8-10-17(11-9-15)13(18)19-14(2,3)4/h5H,1,6-11H2,2-4H3

InChI Key

BHBUFHKMYHOLIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCC=C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.